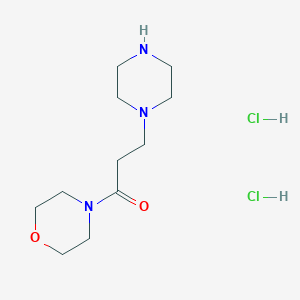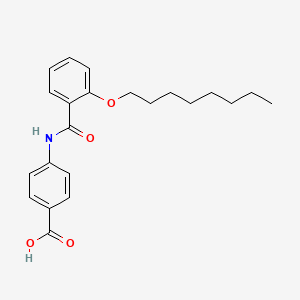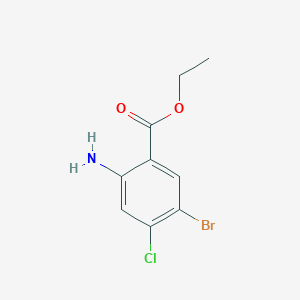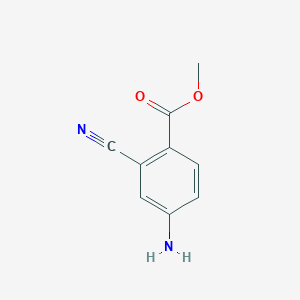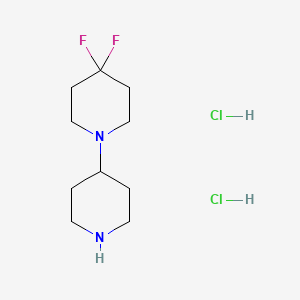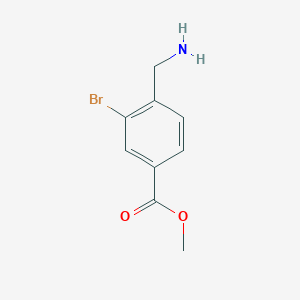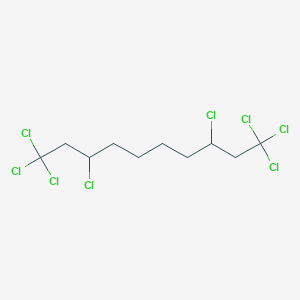
1,1,1,3,8,10,10,10-Octachlorodecane
説明
1,1,1,3,8,10,10,10-Octachlorodecane is a type of chlorinated paraffin (CP), which is an emerging class of organic halogen compounds . CPs have been manufactured with high production volume and widely used as flame retardants, plasticizers, paints, cutting fluids for metal working, sealing materials, and lubricant additives .
Chemical Reactions Analysis
This compound can undergo various environmental transformations, including thermal decomposition, photolytic and photocatalytic degradation, biological metabolism, and atmospheric transformation . Dechlorination is considered as the major reaction pathway .科学的研究の応用
Atmospheric Transformation Studies
1,1,1,3,8,10,10,10-Octachlorodecane, as a short-chain chlorinated paraffin (SCCP), undergoes significant transformation in the air phase. Research by Li et al. (2019) revealed that reactive phytogenic volatile organic compounds (PVOCs) from pumpkin seedlings can increase the transformation of SCCPs in air under light and experimental conditions. This provides insights into the potential atmospheric fate of such compounds (Li et al., 2019).
Electrochemical Reduction Studies
In a study focused on electrochemical reduction, Mubarak and Peters (1996) explored the reduction of similar compounds at carbon cathodes in dimethylformamide. They found that the reduction process involves cleavage of carbon-halogen bonds and formation of various products, illustrating the electrochemical behavior of chlorinated compounds (Mubarak & Peters, 1996).
Host-Guest Complexation Studies
Zhang et al. (2002) investigated derivatives of azoalkanes, including those structurally related to this compound, for their host-guest inclusion complexes with beta-cyclodextrin. This study provides a foundation for understanding how similar compounds interact in complexation reactions (Zhang et al., 2002).
Studies on Size Selectivity and Binding in Macrocycles
Newcomb, Horner, and Blanda (1987) conducted research on macrobicyclic hosts, which are structurally related to this compound. Their study on complexation of chloride ion by these hosts highlights the significance of size selectivity and cooperative binding in macrocycles, which could be relevant for understanding the behavior of octachlorodecane derivatives (Newcomb, Horner, & Blanda, 1987).
Corrosion Inhibition Research
Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic solutions. Although not directly studying this compound, their research contributes to understanding how chlorinated and cyclic compounds can serve as corrosion inhibitors (Chafiq et al., 2020).
Polymerization Studies
Okada, Sumitomo, and Sumi (1982) conducted polymerization studies on bicyclic acetals, which are relevant to understanding the reactivity and potential applications of this compound in polymer science (Okada, Sumitomo, & Sumi, 1982).
Safety and Hazards
Chlorinated paraffins, including 1,1,1,3,8,10,10,10-Octachlorodecane, have raised considerable concern due to their environmental persistence and possible toxic effects . They have been ubiquitously detected in multiple environmental matrices including water, sediment, air, soil, biota and humans worldwide .
将来の方向性
Future research could focus on the comprehensive understanding of the environmental behaviors and fate of 1,1,1,3,8,10,10,10-Octachlorodecane, as well as the development of promising remediation strategies for pollution control . Photodegradation and photocatalysis are suggested as feasible techniques for efficient removal of short-chain chlorinated paraffins from water matrices .
特性
IUPAC Name |
1,1,1,3,8,10,10,10-octachlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl8/c11-7(5-9(13,14)15)3-1-2-4-8(12)6-10(16,17)18/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKDARFGOJVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(CC(Cl)(Cl)Cl)Cl)CC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699600 | |
| Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
601523-23-3 | |
| Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



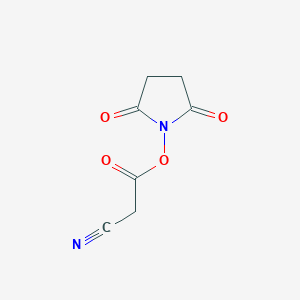
![6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424212.png)
![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424213.png)
![6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424214.png)
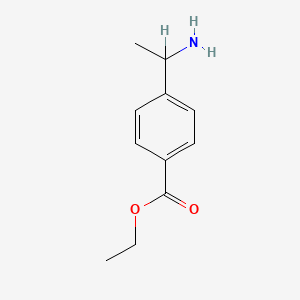
![5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424217.png)
